1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose
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Overview
Description
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a synthetic organic compound with the molecular formula C26H21FO7. It is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of benzoyl groups and a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various nucleoside derivatives, which have applications in medicinal chemistry and other scientific fields .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is the DNA synthesis process in cells . By interacting with this process, the compound can exert its effects on cellular proliferation and reproduction .
Mode of Action
This compound acts by hindering DNA synthesis . This inhibition results in a blockade against cell growth and potential division , thereby affecting the overall proliferation of cells.
Biochemical Pathways
The compound primarily affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal cell cycle, particularly the S phase where DNA replication occurs. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential induction of cell death . These effects can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically involves multiple steps starting from arabinofuranose or its derivatives. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of arabinofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-arabinofuranose.
Deoxygenation: The protected arabinofuranose undergoes deoxygenation at the 2-position using reagents like tributyltin hydride and a radical initiator.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Protection: Using industrial-grade benzoyl chloride and pyridine.
Efficient Deoxygenation: Employing continuous flow reactors for the deoxygenation step to improve efficiency.
Controlled Fluorination: Using automated systems to control the fluorination reaction, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis of benzoyl groups.
Oxidation/Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like sodium borohydride can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Free hydroxyl groups are obtained after hydrolysis.
Oxidation/Reduction Products: Oxidized or reduced forms of the compound.
Scientific Research Applications
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies.
Biological Studies: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose: A similar compound with a different stereochemistry.
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Another fluorinated sugar derivative with a different sugar backbone
Uniqueness
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is unique due to its specific stereochemistry and the presence of both benzoyl and fluorine groups. This combination makes it a valuable intermediate for synthesizing nucleoside analogs with specific biological activities .
Properties
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?
A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.
Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?
A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.
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